2-(1-Isobutyl-4-(4-methylbenzoyl)-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid is a complex organic compound characterized by its unique structural features, including a pyrrole ring, a benzoyl group, and a methylthio group. This compound is notable for its potential applications in both chemistry and biology, serving as a building block for synthesizing more complex molecules and as a candidate for studying biological interactions at the molecular level.
This compound is primarily sourced from synthetic processes in laboratory settings. It falls under the classification of organic compounds, specifically those containing heterocyclic structures due to the presence of the pyrrole ring. The molecular formula for this compound is , with a molecular weight of approximately 361.5 g/mol.
The synthesis of 2-(1-Isobutyl-4-(4-methylbenzoyl)-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid involves several steps that typically begin with the formation of the pyrrole ring. Subsequent steps introduce the isobutyl, benzoyl, and methylthio groups through various organic reactions.
The entire synthetic route can be complex, requiring careful monitoring of reaction conditions to prevent side reactions and ensure the desired product is obtained efficiently.
The structure of 2-(1-Isobutyl-4-(4-methylbenzoyl)-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 361.5 g/mol |
IUPAC Name | 2-[3-(4-methylbenzoyl)-1-(2-methylpropyl)-2-methylsulfanyl-5-oxo-2H-pyrrol-4-yl]acetic acid |
InChI Key | HWDDZHVTKMOQJF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=C(C(=O)N(C2SC)CC(C)C)CC(=O)O |
The compound can participate in various chemical reactions, including:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for 2-(1-Isobutyl-4-(4-methylbenzoyl)-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid involves its interaction with specific molecular targets. The pyrrole ring and functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can result in various biological effects depending on the target pathways involved.
The physical properties of this compound include:
Chemical properties include:
Relevant data regarding stability under different conditions should be considered during handling and application.
2-(1-Isobutyl-4-(4-methylbenzoyl)-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid has several applications in scientific research:
This compound's multifaceted nature underscores its significance in both academic research and industrial applications.
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: